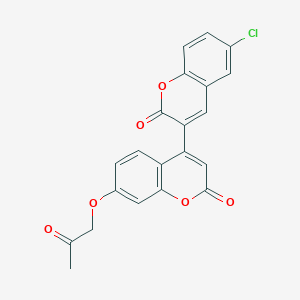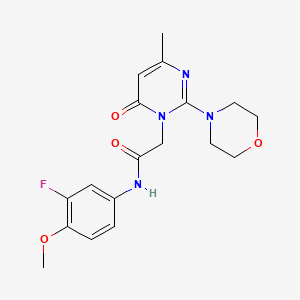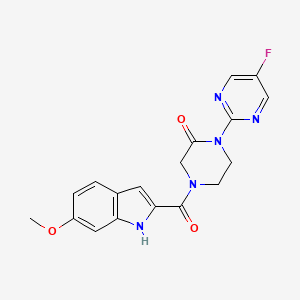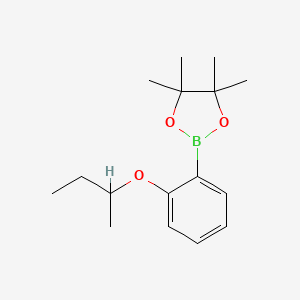
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has gained significant attention in scientific research applications due to its unique properties. BODIPY is widely used in various fields, including biochemistry, material science, and medicinal chemistry.
Mécanisme D'action
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane works by absorbing light energy and then releasing it as fluorescence. The absorption of light by 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the excitation of electrons to higher energy levels. The excited electrons then release energy in the form of fluorescence, which can be detected and measured. The fluorescent properties of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it an excellent tool for imaging and tracking biological molecules.
Biochemical and Physiological Effects
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have minimal effects on biochemical and physiological processes, making it a safe and reliable tool for scientific research. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is non-toxic and does not interfere with cellular processes, making it an ideal fluorescent probe for in vivo applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages over other fluorescent dyes. It has high photostability, meaning that it can withstand prolonged exposure to light without losing its fluorescent properties. It also has a high quantum yield, which means that it produces a high fluorescence signal relative to the amount of light absorbed. However, 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane does have some limitations. It has a narrow absorption spectrum, which limits its use in multicolor imaging. It is also sensitive to pH changes, which can affect its fluorescence properties.
Orientations Futures
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has many potential future applications. One area of interest is the development of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-based biosensors for detecting various biomolecules, such as glucose and neurotransmitters. Another area of interest is the development of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-based materials for optoelectronic applications, such as solar cells and light-emitting diodes. Additionally, the development of new 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives with improved properties, such as broader absorption spectra and increased photostability, is an active area of research.
Méthodes De Synthèse
The synthesis of 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of pyrrole and aldehyde in the presence of a boron source. The reaction produces a highly stable and fluorescent compound that can be modified to suit various applications. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be easily synthesized in a few steps and is commercially available, making it a popular choice for many researchers.
Applications De Recherche Scientifique
2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively used in scientific research due to its unique fluorescent properties. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a fluorescent probe for imaging and tracking biological molecules, such as proteins, DNA, and RNA. It can also be used to study the dynamics of cellular processes, such as protein trafficking and signal transduction. 2-(2-Butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found applications in various fields, including biochemistry, material science, and medicinal chemistry.
Propriétés
IUPAC Name |
2-(2-butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-12(2)18-14-11-9-8-10-13(14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXIADVACJUNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)
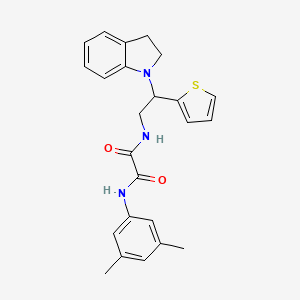
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2609941.png)
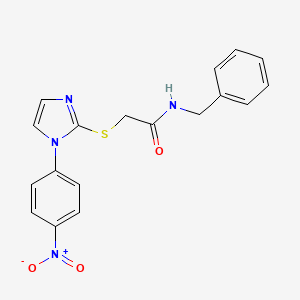
![Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2609944.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2609946.png)
![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
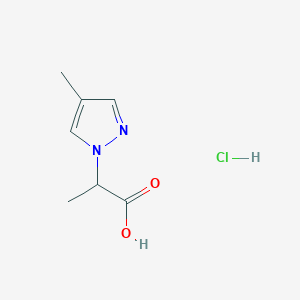
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
